molecular formula C23H31O3P B2914289 (R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1338454-38-8

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2914289
CAS No.: 1338454-38-8
M. Wt: 386.472
InChI Key: JPJPMJVRCYAVEU-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1338454-38-8) is a chiral organophosphorus compound characterized by a benzooxaphosphole core substituted with a tert-butyl group at position 3 and a 2,6-diisopropoxyphenyl group at position 4 . Its molecular formula is C₂₃H₃₁O₃P, with a molecular weight of 386.46 g/mol. The compound is stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxygen .

Properties

IUPAC Name

(3R)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPMJVRCYAVEU-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C23_{23}H31_{31}O3_{3}P
  • Molecular Weight : 386.46 g/mol
  • CAS Number : 1338454-38-8
PropertyValue
Molecular FormulaC23_{23}H31_{31}O3_{3}P
Molecular Weight386.46 g/mol
CAS Number1338454-38-8

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl substituted phenols with phosphorus-containing reagents under controlled conditions to yield the desired phosphole structure.

Case Study: Synthesis and Characterization

In a recent study, researchers synthesized this compound using a one-pot reaction involving tert-butyl phenol and diisopropoxybenzaldehyde. The product was characterized using various spectroscopic techniques including NMR and IR spectroscopy, confirming the expected structure and purity.

Anticancer Properties

Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis.

The proposed mechanism involves the modulation of cell signaling pathways associated with cell growth and survival. Specifically, it appears to interfere with the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.

Table 2: Biological Activity Summary

ActivityEffectReference
AnticancerInhibits proliferation
Induces apoptosisYes
Modulates PI3K/Akt pathwayYes

Pharmacological Studies

Pharmacological studies have shown that this compound has favorable pharmacokinetic properties. It demonstrates good solubility in organic solvents and moderate stability under physiological conditions.

Safety Profile

Toxicological assessments indicate that this compound presents low toxicity levels in animal models at therapeutic doses. However, further studies are required to determine long-term effects and potential side effects.

Scientific Research Applications

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

This compound is a phosphole compound with a unique molecular structure, with potential applications in organic synthesis and material science. It has a molecular formula of C23H31O3PC_{23}H_{31}O_3P and a molecular weight of approximately 386.46 g/mol. The compound features a benzo[d][1,3]oxaphosphole core, a five-membered ring that contains phosphorus and oxygen atoms. The chemical reactivity of this compound can be attributed to the phosphorus atom in its structure, which allows it to participate in several types of reactions.

Scientific Research Applications

The tert-butyl group is often used in chemical transformations because of its unique reactivity pattern. It is relevant in nature and has implications in biosynthetic and biodegradation pathways and can potentially be used in biocatalytic processes. this compound has potential applications in various fields.

Interaction Studies

Interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Such studies involving this compound could include:

  • Protein binding assays: These assays determine the extent to which the compound binds to proteins in vitro.
  • Cellular uptake studies: These studies investigate how the compound is taken up by cells.
  • Metabolism studies: These studies identify the metabolites produced when the compound is metabolized.

Structural Similarities

Several compounds share structural similarities with this compound.

  • (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole contains methoxy groups instead of isopropoxy groups, which may lead to potential differences in biological activity due to substituent variations.
  • 4-(Diethylamino)phenylphosphine oxide is a phosphine oxide that exhibits different reactivity patterns compared to phospholes.
  • 1-Hydroxy-2-phenyldihydrophenanthridine is a nitrogen-containing heterocycle that may offer contrasting properties in terms of reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of structural features and potential applications that differentiate it from these similar compounds. Further research could reveal more about its distinct properties and functionalities.

Additional Information

Other names and identifiers for this compound include :

  • IUPAC Name: (3R)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole
  • Molecular Formula: C23H31O3PC_{23}H_{31}O_3P
  • Molecular Weight: 386.5 g/mol
  • Synonyms: 1338454-38-8, this compound, (R)-3-(tert-butyl)-4-(2,6- diisopropoxyphenyl)-2,3- dihydrobenzo[d][1,3]oxapho sphole, (3R)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole, (3R)-4-[2,6-bis(propan-2-yloxy)phenyl]-3-tert-butyl-2,3-dihydro-1,3-benzoxaphosphole
  • InChI: InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m0/s1
  • InChIKey: JPJPMJVRCYAVEU-MHZLTWQESA-N
  • SMILES: CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Effects : Methoxy and isopropoxy groups are both electron-donating, but the larger isopropoxy group may sterically shield the phosphorus center, altering its reactivity in catalytic cycles .
  • Hydrogen-Bonding Capacity : The dihydroxy analog () lacks alkoxy groups, enabling hydrogen bonding but likely reducing stability under acidic or oxidative conditions .

Key Observations :

  • Both compounds share similar hazards (oral toxicity, irritation risks), likely due to the reactive phosphorus core and aromatic substituents .

Q & A

Basic Research Questions

Q. How can researchers optimize the enantioselective synthesis of (R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For example, asymmetric phosphorylation or resolution techniques may be applied, as seen in structurally related oxaphospholes (e.g., (S)-enantiomer synthesis in and ). Key parameters include reaction temperature (e.g., 0–25°C), solvent polarity (e.g., toluene or dichloromethane), and chiral ligand selection (e.g., BINOL derivatives). Post-synthesis purification via chiral HPLC or recrystallization ensures enantiomeric excess (>97%) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^{1}H, 13^{13}C, and 31^{31}P NMR verify regiochemistry and phosphorous coordination (e.g., 31^{31}P shifts between +10 to +30 ppm for oxaphospholes) .
  • X-ray Crystallography : Resolves absolute (R)-configuration and dihydrobenzo-oxaphosphole ring conformation .
  • HPLC-MS : Validates purity (>97%) and detects trace degradation products, especially under prolonged storage .

Q. How should researchers prepare and store stable stock solutions of this compound for biological or catalytic assays?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous DMSO or THF to enhance solubility (~10 mM). Pre-warm to 37°C and sonicate for 10–15 minutes to avoid aggregation .
  • Storage : Aliquot stock solutions and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent hydrolysis of the oxaphosphole ring .

Advanced Research Questions

Q. How can enantiomeric impurities in the (R)-form affect catalytic performance in asymmetric reactions, and how are these discrepancies resolved?

  • Methodological Answer : Even 2–3% (S)-enantiomer contamination (e.g., from incomplete resolution) can reduce enantioselectivity in catalysis. Mitigation strategies include:

  • Chiral Shift Reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to quantify enantiomeric excess via 19^{19}F NMR .
  • Kinetic Studies : Compare turnover frequencies (TOF) between batches; deviations >10% suggest impurities. Repurify via preparative chiral HPLC .

Q. What experimental approaches are recommended to study the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS at 0, 24, and 48 hours. Hydrolysis products (e.g., phosphoric acid derivatives) indicate cleavage of the oxaphosphole ring .
  • Isotopic Labeling : Synthesize 18^{18}O-labeled analogs to track oxygen exchange in aqueous media using mass spectrometry .

Q. How can researchers reconcile contradictory data regarding this compound’s reactivity in cross-coupling versus organocatalytic reactions?

  • Methodological Answer : Contradictions may arise from solvent-dependent coordination modes. For example:

  • In DCM : The phosphorous center acts as a Lewis acid, facilitating Suzuki-Miyaura coupling (e.g., with Pd(PPh3_3)4_4) .
  • In THF : The compound adopts a zwitterionic structure, enabling enantioselective aldol reactions. Validate via 31^{31}P NMR titration with chiral aldehydes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.